

Spectroscopic Profile of 3-Hydroxy-2-pyrrolidinone: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2-pyrrolidinone

Cat. No.: B173750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Hydroxy-2-pyrrolidinone** (CAS RN: 15116-68-4), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for **3-Hydroxy-2-pyrrolidinone** is C₄H₇NO₂, with a molecular weight of 101.10 g/mol .^[1] The spectroscopic data presented below are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for (S)-**3-Hydroxy-2-pyrrolidinone**.

Table 1: ¹H NMR Spectroscopic Data for (S)-**3-Hydroxy-2-pyrrolidinone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.63	bs	1H	NH
5.35	d, $J=5.4$ Hz	1H	OH
4.02-3.95	m	1H	CH-OH
3.18-3.04	m	2H	CH ₂ -N
2.28-2.21	m	1H	CH ₂
1.79-1.69	m	1H	CH ₂

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for **3-Hydroxy-2-pyrrolidinone**

Chemical Shift (δ) ppm	Assignment
~175	C=O
~60	CH-OH
~45	CH ₂ -N
~30	CH ₂

Note: Precise, experimentally verified ¹³C NMR data is not readily available in the public domain. The values presented are typical for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **3-Hydroxy-2-pyrrolidinone** are presented in Table 3.

Table 3: IR Spectroscopic Data for **3-Hydroxy-2-pyrrolidinone**

Wavenumber (cm ⁻¹)	Description
~3400 (broad)	O-H stretch
~3200 (broad)	N-H stretch
~2900	C-H stretch
~1680	C=O stretch (amide)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **3-Hydroxy-2-pyrrolidinone**, the molecular ion peak $[M]^+$ is expected at a mass-to-charge ratio (m/z) of 101.

Table 4: Mass Spectrometry Data for **3-Hydroxy-2-pyrrolidinone**

m/z	Interpretation
101	$[M]^+$ Molecular ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **3-Hydroxy-2-pyrrolidinone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), in a clean NMR tube.^[2] The solution is then analyzed using a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

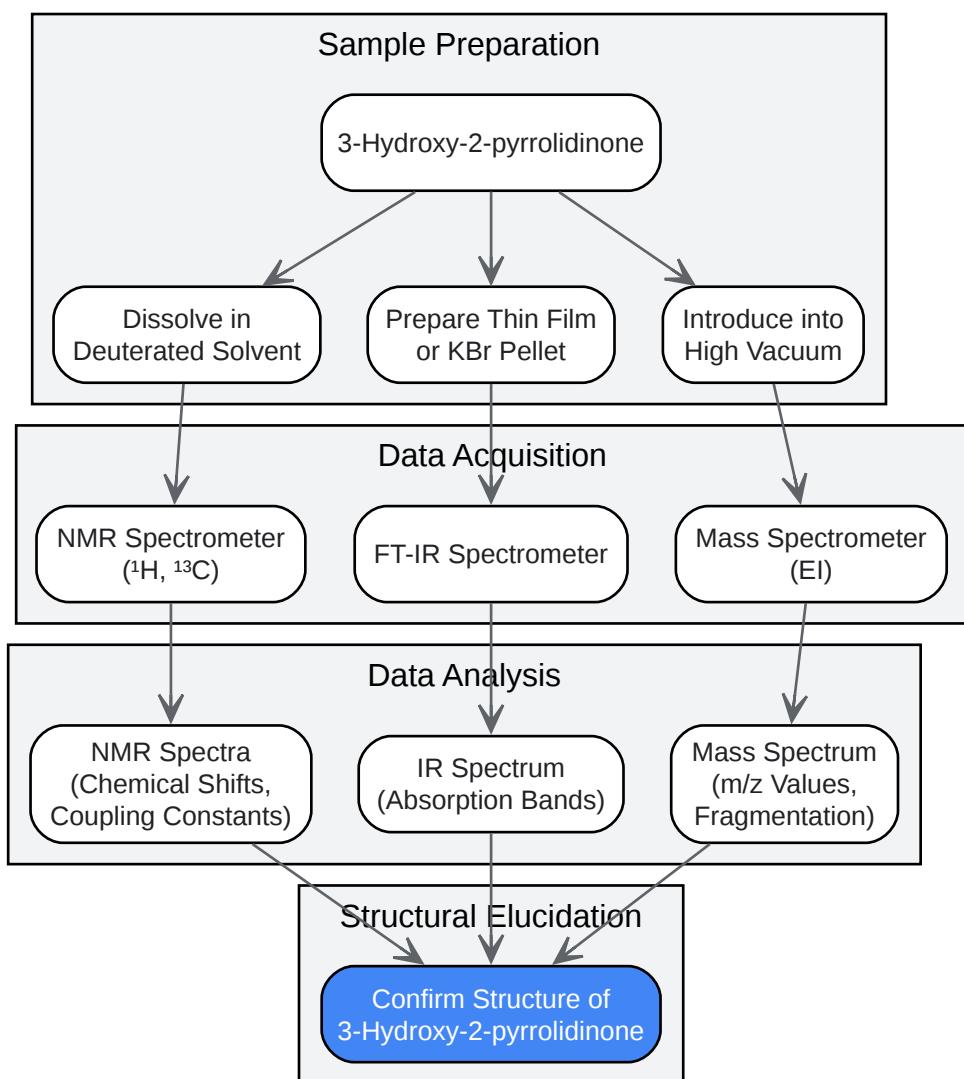
For a solid sample like **3-Hydroxy-2-pyrrolidinone**, the IR spectrum can be obtained using the thin solid film method.^[3] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.^{[4][5]}

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.^{[6][7]} The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[6][7]} The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **3-Hydroxy-2-pyrrolidinone**.



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